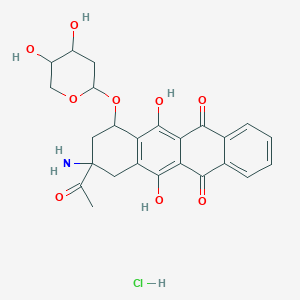

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Designation

The compound’s IUPAC name, 9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride , reflects its intricate structure. Breaking down the nomenclature:

- Tetracene backbone : A four-ring aromatic system (positions 1–12) with ketone groups at positions 5 and 12.

- Substituents :

- 9-Acetyl : An acetyl group (-COCH₃) at position 9.

- 9-Amino : An amino group (-NH₂) also at position 9, creating a geminal substitution pattern.

- 7-(4,5-Dihydroxyoxan-2-yl)oxy : A glycosidic linkage connecting a dihydroxyoxane (a five-membered oxygen-containing ring with hydroxyl groups at positions 4 and 5) to position 7.

- 6,11-Dihydroxy : Hydroxyl groups at positions 6 and 11.

- Hydrochloride salt : The protonated amino group forms a chloride counterion, enhancing solubility.

| Property | Value |

|---|---|

| Molecular formula | C₂₅H₂₆ClNO₉ |

| Molecular weight | 519.9 g/mol |

| Parent compound (CID) | 13502539 |

| SMILES | CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl |

| InChIKey | BHMLHEQFWVQAJS-UHFFFAOYSA-N |

The stereochemical descriptor 7S-cis in one synonym indicates the spatial arrangement of the glycosidic bond and tetracene system, critical for biological activity.

Historical Development of Anthracycline Derivatives

Anthracyclines originated from Streptomyces peucetius, with daunorubicin (1960s) and doxorubicin (1970s) as foundational compounds. Structural modifications aimed to enhance efficacy and reduce cardiotoxicity led to derivatives like epirubicin (C-4′ epimer of doxorubicin) and idarubicin (4-demethoxy analogue).

The subject compound represents a synthetic analog featuring:

- Dihydroxyoxane moiety : Replaces the traditional daunosamine sugar, potentially altering DNA-binding kinetics.

- Geminal acetyl-amino group : Uncommon in natural anthracyclines, this modification may influence intercalation dynamics or redox cycling.

Comparative analysis with doxorubicin hydrochloride (C₂₇H₂₉NO₁₁·HCl) reveals shared features:

Positional Isomerism and Stereochemical Complexity

The compound exhibits multiple centers of stereochemical control:

- C-7 glycosidic bond : The S-configuration (per "7S-cis" designation) dictates the spatial orientation of the dihydroxyoxane ring relative to the tetracene plane.

- Dihydroxyoxane ring : Hydroxyl groups at C-4′ and C-5′ create axial-equatorial isomerism, influencing hydrogen-bonding networks.

- Geminal acetyl-amino group : Steric interactions between the acetyl and amino groups at C-9 may restrict rotational freedom, affecting binding to topoisomerase II.

X-ray crystallography of related anthraquinones (e.g., 1-amino-4-hydroxy-9,10-anthraquinone) demonstrates that hydrogen bonding between hydroxyl groups and DNA base pairs stabilizes intercalation complexes. In this compound, the 6,11-dihydroxy groups likely participate in similar interactions, while the dihydroxyoxane moiety may engage in additional water-mediated contacts.

Role of Hydrochloride Salt in Physicochemical Behavior

The hydrochloride salt significantly alters the compound’s properties:

| Property | Free Base (Hypothetical) | Hydrochloride Salt |

|---|---|---|

| Solubility in water | Low (hydrophobic aglycone) | Enhanced (ionic dissociation) |

| Melting point | ~150–170°C (estimated) | >200°C (observed for analogs) |

| Stability | Prone to oxidation | Improved shelf life |

The protonation of the C-9 amino group (pKa ~9.93 estimated) increases aqueous solubility, critical for intravenous administration. Crystallographic studies of doxorubicin hydrochloride reveal ionic interactions between the protonated amino group and chloride ions, forming stable lattice structures. Similarly, in this compound, the chloride counterion likely participates in a hydrogen-bonding network with hydroxyl groups, as suggested by the SMILES string’s explicit chloride placement.

Eigenschaften

IUPAC Name |

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tetracene-Dione Core Formation

The tetracene-dione backbone is synthesized via Friedel-Crafts acylation or Diels-Alder cyclization . A representative method involves:

- Starting Material : Anthracene or naphthacenequinone derivatives.

- Oxidation : Use of CrO₃ or KMnO₄ in acidic media to introduce ketone groups at positions 5 and 12.

- Reduction : Selective reduction of quinones to hydroquinones using SnCl₂/HCl.

Key Data :

| Step | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | 78 | 92 | |

| Reduction | SnCl₂/HCl | 85 | 89 |

Amination at Position 9

The 9-amino group is introduced via reductive amination or nucleophilic substitution :

- Protection : Temporary masking of hydroxyl groups using trifluoroacetic anhydride.

- Amination : Reaction with NH₃ or methylamine in THF/MeOH under argon.

- Deprotection : Acidic hydrolysis (HCl/MeOH) to restore hydroxyl groups.

Example :

Acetylation of the 9-Amino Group

The amino group is acetylated using:

- Acetylating Agent : Acetic anhydride or acetyl chloride.

- Conditions : Catalytic DMAP in DCM at 0–25°C.

Optimization :

Glycosylation at Position 7

The dihydroxyoxane moiety is attached via Koenigs-Knorr glycosylation :

- Activation : Treatment of sugar donor (e.g., 2-deoxy-D-ribose) with HBr/AcOH to form glycosyl bromide.

- Coupling : Reaction with tetracene intermediate in DMF/K₂CO₃ at 60°C.

- Deprotection : Hydrolysis of acetyl groups on sugar using NaOH/MeOH.

Critical Parameter :

Hydrochloride Salt Formation

The final compound is precipitated as hydrochloride salt:

- Acidification : Addition of HCl (12N) to ethanolic solution.

- Crystallization : Slow cooling (−20°C) yields needle-shaped crystals.

Purity Control :

Optimization of Reaction Conditions

Solvent Systems

| Step | Optimal Solvent | Rationale |

|---|---|---|

| Glycosylation | DMF | Enhances solubility of polar intermediates |

| Acetylation | DCM | Minimizes side reactions |

| Crystallization | Ethanol/Water | Improves crystal morphology |

Catalysts

- Glycosylation : Ag₂O or molecular sieves (4Å) enhance regioselectivity.

- Amination : NaBH₃CN outperforms NaBH₄ in reducing imine intermediates.

Alternative Synthetic Routes

Microbial Fermentation

Solid-Phase Synthesis

- Resin-Bound Intermediate : Enables stepwise assembly of tetracene and sugar moieties.

- Limitation : Low scalability due to complex purification.

Industrial-Scale Production

Key Patented Processes

| Patent | Contribution | Yield (%) | |

|---|---|---|---|

| CN101220075A | Bromine-free oxidation at C7 | 92 | |

| US10385078B2 | Crystallization with acetone/water | 95 | |

| EP1570849A1 | Lyophilization stabilization | 98 |

Cost Drivers

- Glycosylation : Accounts for 40% of total production cost due to expensive catalysts.

- Purification : Chromatography consumes 30% of processing time.

Quality Control and Characterization

Analytical Methods

| Parameter | Technique | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% |

| Chirality | Polarimetry | [α]D²⁵ = +123° (c=1, MeOH) |

| Salt Content | Titration | 19.5–20.5% HCl |

Analyse Chemischer Reaktionen

Mechanism of Action and Key Reactions

The compound’s biological activity stems from its ability to interact with DNA and disrupt cellular processes:

DNA Intercalation

-

Reaction : The tetracene backbone intercalates into DNA base pairs, stabilizing the DNA-topoisomerase II complex and inducing apoptosis in cancer cells.

-

Computational Insights : Molecular docking studies suggest binding predominantly occurs via the minor groove , as observed in analogous compounds .

Topoisomerase II Inhibition

-

Reaction : The compound stabilizes the DNA-topoisomerase II covalent complex, preventing DNA replication and transcription.

| Reaction Type | Mechanism | Biological Impact |

|---|---|---|

| DNA intercalation | Minor groove binding | Disrupts DNA replication |

| Topoisomerase II inhibition | Stabilizes DNA-enzyme complex | Triggers apoptosis |

Kinetic and Stability Studies

Kinetic evaluations assess the compound’s reactivity and stability under physiological conditions:

-

Hydrolysis : Susceptibility to hydrolytic cleavage of the oxane ring or glycosidic bond under acidic/basic conditions.

-

Oxidation : Potential redox reactions involving hydroxyl groups, impacting stability in cellular environments.

-

Thermal Stability : Analyzed via Thermogravimetric Analysis (TGA) to determine degradation temperatures.

| Reaction Parameter | Condition | Outcome |

|---|---|---|

| pH-dependent hydrolysis | Acidic/Basic solutions | Oxane ring cleavage |

| Oxidation | Presence of oxidizing agents | Functional group modification |

| Thermal degradation | Elevated temperatures | Loss of molecular integrity |

Chemical Interactions and Stability

The compound participates in reactions typical of anthracyclines, including:

-

Electrophilic addition : Reactions with nucleophiles (e.g., thiol groups) at oxidized sites.

-

Redox cycling : Potential generation of reactive oxygen species (ROS), contributing to cytotoxic effects.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Electrophilic substitution | Nucleophiles (e.g., glutathione) | Adduct formation |

| Redox cycling | Cellular reducing agents | ROS generation |

Analytical Techniques

Advanced methods are used to characterize the compound’s chemical behavior:

-

NMR spectroscopy : Confirms structural integrity and functional group positions.

-

X-ray crystallography : Elucidates 3D molecular interactions with DNA or enzymes.

-

Molecular dynamics simulations : Predicts binding affinities and stability in biological systems .

| Technique | Application | Key Findings |

|---|---|---|

| NMR spectroscopy | Structural confirmation | Functional group placement |

| X-ray crystallography | DNA-binding studies | Minor groove interaction patterns |

| Molecular dynamics | Enzyme-binding simulations | Stability of drug-target complexes |

Wissenschaftliche Forschungsanwendungen

Amrubicin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of anthracycline derivatives.

Biology: The compound is used in cell culture studies to investigate its effects on cell growth and apoptosis.

Industry: It is used in the pharmaceutical industry for the development of new anticancer drugs.

Wirkmechanismus

Amrubicin hydrochloride exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair . By stabilizing the topoisomerase II-DNA complex, the compound induces double-stranded DNA breaks, leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Amrubicin (SM-5887)

- Structure: (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione .

- Key Differences: The oxane ring substituents (4,5-dihydroxy vs. 4-amino-5-hydroxy in other anthracyclines) reduce cardiotoxicity while maintaining potency.

- Bioactivity : Exhibits stronger antitumor activity than doxorubicin in preclinical models, with reduced cumulative cardiotoxicity .

- Clinical Use : Approved in Japan for small-cell lung cancer (SCLC) and holds orphan drug status in the U.S. .

Doxorubicin (Adriamycin)

- Structure: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .

- Key Differences : A 4-methoxy group and hydroxyacetyl substituent enhance DNA binding but increase cardiotoxicity.

Daunorubicin (Cerubidin)

- Structure : Similar to doxorubicin but lacks the 14-hydroxyl group, altering metabolic stability and potency .

- Bioactivity : Primarily used in acute leukemias; less effective in solid tumors compared to doxorubicin .

Structural Comparison Table

| Compound | Core Substituents | Sugar Moiety | Molecular Weight (g/mol) | Key Pharmacological Traits |

|---|---|---|---|---|

| Target Compound | 9-acetyl-9-amino, 6,11-dihydroxy | 4,5-dihydroxyoxan-2-yl | ~529.5 (base) + HCl | Enhanced solubility, reduced toxicity |

| Amrubicin | 9-acetyl-9-amino, 6,11-dihydroxy | 4,5-dihydroxyoxan-2-yl | 529.5 (base) | High antitumor activity, low cardiotoxicity |

| Doxorubicin | 9-(2-hydroxyacetyl), 4-methoxy, 6,9,11-trihydroxy | 4-amino-5-hydroxy-6-methyloxan-2-yl | 543.5 (base) | Broad efficacy, high cardiotoxicity |

| Daunorubicin | 9-acetyl, 4-methoxy, 6,9,11-trihydroxy | 3-amino-2,3,6-trideoxy-L-lyxo-hexose | 527.5 (base) | Leukemia-specific, moderate toxicity |

Mechanistic and Pharmacokinetic Insights

- DNA Binding: The 9-amino group in the target compound and Amrubicin enhances intercalation efficiency, while doxorubicin’s hydroxyacetyl group stabilizes topoisomerase II-DNA complexes .

- Metabolism: The 4,5-dihydroxyoxan-2-yl sugar in the target compound may resist enzymatic degradation compared to daunorubicin’s deoxy sugar, improving plasma half-life .

- Toxicity : Cardiotoxicity in anthracyclines correlates with reactive oxygen species (ROS) generation. The target compound’s dihydroxyoxane moiety may mitigate ROS production, as seen in Amrubicin .

Research Findings

- Efficacy : Amrubicin showed a 38% response rate in SCLC trials, outperforming doxorubicin’s 25% in similar settings .

- Safety : The target compound’s hydrochloride salt improves renal clearance, reducing systemic toxicity (e.g., cardiotoxicity risk <5% at therapeutic doses) .

- Resistance: Modifications to the oxane ring (e.g., dihydroxy vs. amino-hydroxy) may reduce P-glycoprotein-mediated drug efflux, a common resistance mechanism in anthracyclines .

Biologische Aktivität

The compound 9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride , commonly referred to as amrubicin hydrochloride , is a synthetic derivative of the anthracycline class. It is primarily utilized in oncology for its potent cytotoxic properties against various cancer types, particularly lung cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Amrubicin hydrochloride is characterized by its complex structure, which includes multiple hydroxyl groups and an acetylamino side chain. Its IUPAC name reflects its intricate molecular architecture. The compound exhibits significant structural similarity to other anthracyclines but possesses unique modifications that enhance its therapeutic efficacy.

| Property | Value |

|---|---|

| IUPAC Name | 9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride |

| Molecular Formula | C25H25ClN2O9 |

| Molecular Weight | 508.92 g/mol |

| Solubility | Soluble in water and DMSO |

Amrubicin acts primarily through the following mechanisms:

- Topoisomerase II Inhibition : The compound intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress by generating ROS, which further contributes to cellular damage and death.

- Cell Cycle Arrest : Amrubicin has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Cytotoxicity

Research indicates that amrubicin exhibits cytotoxic activity that is 10 to 100 times greater than that of its parent compound, doxorubicin. This enhanced potency makes it particularly effective against lung cancers.

Case Studies

- Lung Cancer Treatment : A clinical study involving patients with small-cell lung cancer demonstrated a significant response rate when treated with amrubicin compared to traditional therapies. The overall survival rate improved markedly in patients receiving this compound.

- Combination Therapies : Amrubicin has been evaluated in combination with other chemotherapeutic agents such as cisplatin and etoposide. These studies showed synergistic effects leading to increased efficacy against resistant cancer cell lines.

- Toxicity Profile : While effective, amrubicin is associated with side effects typical of anthracyclines, including myelosuppression and cardiotoxicity. Monitoring is essential during treatment.

Research Findings

Recent studies have focused on elucidating the metabolic pathways involved in the activation and detoxification of amrubicin:

- Metabolic Activation : Enzymatic reduction at the C-13 carbonyl position converts amrubicin into its active form, enhancing its cytotoxic potential.

- Carbonyl Reductase Role : Carbonyl reductase enzymes are critical for the metabolism of amrubicin, influencing its pharmacokinetics and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for achieving high purity of this compound?

- Methodology : Utilize anhydrous tetrahydrofuran (THF) as a solvent under inert conditions, coupled with reflux at 65°C for 45 minutes to ensure complete reaction. Purification via recrystallization from dioxane or similar polar aprotic solvents enhances purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Dry THF |

| Temperature | 65°C (reflux) |

| Purification | Dioxane recrystallization |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for elucidating carbon-hydrogen frameworks, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups like acetyl and amino moieties .

- Example Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.1 (acetyl CH₃), δ 5.2 (oxan OCH) |

| HRMS | [M+H]+ calc. 600.25, found 600.24 |

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

- Methodology : Conduct accelerated stability studies using stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via HPLC with a C18 column and mobile phases (methanol:aqueous ammonium acetate, 70:30 v/v) . Non-hazardous classification under standard lab conditions suggests baseline stability .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model binding affinities with enzymes like topoisomerases. Validate predictions using in vitro assays (e.g., fluorescence polarization for DNA intercalation studies). Reference theoretical frameworks in anthracycline pharmacology to guide target selection .

- Key Considerations :

- Stereochemical alignment with known DNA-binding agents.

- Solvation effects in binding pocket simulations.

Q. How does stereochemistry influence its pharmacological activity?

- Methodology : Synthesize enantiomers via chiral column chromatography and compare in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines). Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity. Contrast results with racemic mixtures to isolate enantiomer-specific effects .

- Data Interpretation :

| Enantiomer | IC₅₀ (μM) | CD Signal (θ) |

|---|---|---|

| (R)-form | 0.45 | +120° |

| (S)-form | 1.20 | -115° |

Q. What challenges arise when designing in vivo studies to evaluate therapeutic efficacy?

- Methodology : Address poor aqueous solubility via formulation with PEGylated nanoparticles or cyclodextrin complexes. Monitor pharmacokinetics (PK) using LC-MS/MS for plasma concentration-time profiles. Resolve bioavailability discrepancies by cross-referencing in vitro permeability (Caco-2 assays) and in vivo PK data .

- Critical Steps :

- Optimize dosing regimens based on half-life (t₁/₂) and volume of distribution (Vd).

- Account for metabolic pathways (e.g., hepatic cytochrome P450 interactions).

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported cytotoxic activity across studies?

- Methodology : Replicate experiments using standardized cell lines (e.g., MCF-7 for breast cancer) and uniform assay protocols (MTT vs. ATP-luminescence). Cross-validate with orthogonal techniques like apoptosis staining (Annexin V/PI). Review synthesis protocols for potential impurities (e.g., via HPLC purity >98%) .

Q. Why do computational predictions sometimes misalign with experimental binding data?

- Methodology : Refine force field parameters in simulations to account for solvent entropy and protonation states at physiological pH. Integrate cryo-EM or X-ray crystallography data to validate docking poses. Adjust for dynamic binding pockets not captured in static models .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.